6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one

Catalog No.
S3558855
CAS No.
54675-25-1
M.F
C10H8ClNO2
M. Wt
209.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one

CAS Number

54675-25-1

Product Name

6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one

IUPAC Name

6-chloro-4-hydroxy-1-methylquinolin-2-one

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

InChI

InChI=1S/C10H8ClNO2/c1-12-8-3-2-6(11)4-7(8)9(13)5-10(12)14/h2-5,13H,1H3

InChI Key

FLANGXIPXBEEJA-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)Cl)C(=CC1=O)O

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=CC1=O)O

6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one is a synthetic compound with the molecular formula C10H8ClNO2 and a molecular weight of approximately 209.63 g/mol. It features a chloro group at the 6-position, a hydroxy group at the 4-position, and a methyl group at the 1-position of the quinoline ring system. This compound is recognized for its potential biological activities and has garnered interest in medicinal chemistry.

The chemical reactivity of 6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one includes various nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of electron-donating and electron-withdrawing groups on the quinoline ring. For instance, it can undergo:

  • Hydroxylation: The hydroxy group can participate in hydrogen bonding, influencing solubility and stability.
  • Substitution Reactions: The chloro group can be replaced by various nucleophiles, leading to derivatives with altered biological properties.

Research indicates that 6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one exhibits notable biological activities. It has been studied for its potential anti-inflammatory, antimicrobial, and anticancer properties. Specifically, molecular docking studies suggest that this compound may exhibit binding affinity to critical targets in pathogens like SARS-CoV-2, highlighting its relevance in antiviral drug discovery .

Several synthetic routes have been explored for the preparation of 6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one:

  • Condensation Reactions: Involves the reaction of appropriate substituted anilines with chloroacetyl chloride followed by cyclization.
  • Formylation: Utilizing reagents like dimethylformamide in the presence of bases to introduce formyl groups before cyclization into quinoline structures.
  • Hydrolysis: Hydrolyzing corresponding esters or nitriles under acidic or basic conditions to yield the desired hydroxyquinoline derivative .

The applications of 6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one are diverse:

  • Pharmaceuticals: It serves as a lead compound in drug development due to its biological activities.
  • Research: Utilized in studies investigating quinoline derivatives for their therapeutic potentials.
  • Chemical Probes: Acts as a chemical probe in biochemical assays to study enzyme interactions.

Interaction studies involving 6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one focus on its binding affinities with various biomolecules. Molecular docking simulations have shown significant interactions with viral proteases, suggesting mechanisms for inhibiting viral replication . These studies are crucial for understanding how modifications to the compound's structure can enhance its efficacy against specific targets.

Several compounds share structural similarities with 6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one, each exhibiting unique properties:

Compound NameStructureNotable Properties
6-Chloro-4-methylquinolin-2(1H)-oneC10H8ClNAntimicrobial activity
3,3′-Methylenebis(4-hydroxyquinolin-2(1H)-one)C19H14N2O4Potential anti-SARS-CoV activity
7-Chloro-4-hydroxyquinolin-2(1H)-oneC10H8ClNAnticancer properties
5-Methylquinolin-2(1H)-oneC10H9NBroad-spectrum antimicrobial effects

These compounds highlight the unique positioning of 6-Chloro-4-hydroxy-1-methylquinolin-2(1H)-one within a class of biologically active quinolines, emphasizing its potential for further development in therapeutic applications.

XLogP3

1.5

Dates

Modify: 2023-07-26

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